molecular formula C13H14N2O3 B15095599 2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid

2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid

Cat. No.: B15095599
M. Wt: 246.26 g/mol
InChI Key: WPZHLFMFBBIAFZ-UHFFFAOYSA-N
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Description

2-[3-(1H-indol-3-yl)propanoylamino]acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-indol-3-yl)propanoylamino]acetic acid typically involves the reaction of indole derivatives with acetic acid derivatives. One common method involves the Fischer indole synthesis, where an indole derivative reacts with an acetic acid derivative under acidic conditions . Another method involves the reaction of indole with glycine derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-indol-3-yl)propanoylamino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(1H-indol-3-yl)propanoylamino]acetic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biological processes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-[3-(1H-indol-3-yl)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the effects being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-indol-3-yl)propanoylamino]acetic acid is unique due to its specific combination of an indole ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C13H14N2O3/c16-12(15-8-13(17)18)6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,15,16)(H,17,18)

InChI Key

WPZHLFMFBBIAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCC(=O)O

Origin of Product

United States

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